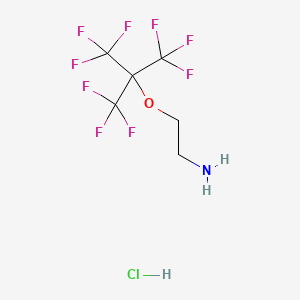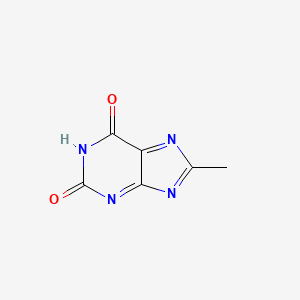
Hydroxyl methyl purine-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylxanthine is a methylated derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. It is part of the methylxanthine class of compounds, which includes well-known substances like caffeine, theophylline, and theobromine. These compounds are known for their stimulating effects on the central nervous system and their use in various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Methylxanthine can be synthesized through various chemical reactions involving xanthine as a starting material. One common method involves the methylation of xanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of 8-Methylxanthine often involves the extraction and purification from natural sources such as tea leaves, coffee beans, and cacao. Supercritical carbon dioxide fluid extraction is a modern method used to recover methylxanthines from these natural sources .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uric acid derivatives.
Reduction: Reduction reactions can convert it back to xanthine.
Substitution: Methylation and other substitution reactions can modify its structure to produce different methylxanthine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Methyl iodide and other alkyl halides are used for methylation reactions.
Major Products:
Oxidation: Uric acid derivatives.
Reduction: Xanthine.
Substitution: Various methylxanthine derivatives.
Applications De Recherche Scientifique
8-Methylxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of purine derivatives and their interactions with other molecules.
Biology: Research on 8-Methylxanthine helps in understanding the metabolism of purines and their role in cellular processes.
Industry: It is used in the production of pharmaceuticals and as a stimulant in various food products.
Mécanisme D'action
8-Methylxanthine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system and peripheral tissues. This leads to increased levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterase enzymes, which in turn results in bronchodilation and other physiological effects . The compound also affects calcium levels and gamma-aminobutyric acid (GABA) neurotransmission .
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulating effects and widespread use in beverages.
Theophylline (1,3-Dimethylxanthine): Used primarily as a bronchodilator in respiratory diseases.
Theobromine (3,7-Dimethylxanthine): Found in cocoa products and has mild stimulant effects.
Uniqueness: 8-Methylxanthine is unique in its specific methylation pattern, which influences its pharmacological properties and interactions with biological targets. Unlike caffeine, which has three methyl groups, 8-Methylxanthine has only one, affecting its potency and duration of action .
Propriétés
Formule moléculaire |
C6H4N4O2 |
|---|---|
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
8-methylpurine-2,6-dione |
InChI |
InChI=1S/C6H4N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H,10,11,12) |
Clé InChI |
NJIJTHZZRSKVRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=O)NC(=O)C2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
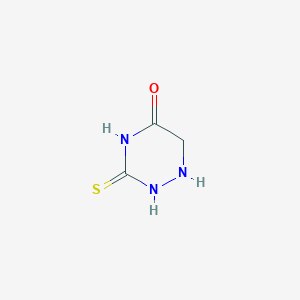

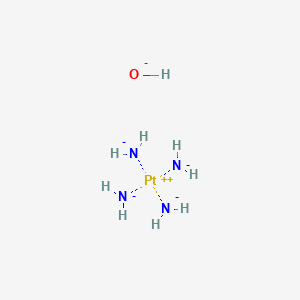
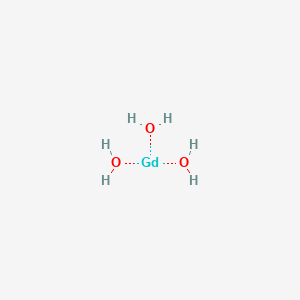
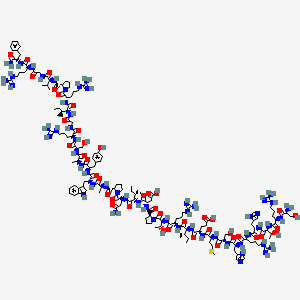
![Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate](/img/structure/B15134010.png)
![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)


![(12Z)-4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B15134039.png)
